Cas no 51417-63-1 (2-Naphthalenol, 1-fluoro-)
2-Naphthalenol, 1-fluoro- Chemical and Physical Properties
Names and Identifiers
-
- 2-Naphthalenol, 1-fluoro-
- 1-fluoronaphthalen-2-ol
- 1-Fluoro-2-hydroxynaphthalene
- 1-FLUORO-2-NAPHTHALENOL
- 1-FLUORO-2-NAPHTHOL
- 2-NAPHTHALENOL,1-FLUORO
- DB-083709
- SCHEMBL6278669
- MB69403
- 2-Naphthalenol,1-fluoro-
- UZUCMBNQFISSPB-UHFFFAOYSA-N
- CS-0343296
- EN300-367025
- 51417-63-1
- DTXSID40454942
-
- MDL: MFCD17010172
- Inchi: 1S/C10H7FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H
- InChI Key: UZUCMBNQFISSPB-UHFFFAOYSA-N
- SMILES: FC1C(=CC=C2C=CC=CC2=1)O
Computed Properties
- Exact Mass: 162.04800
- Monoisotopic Mass: 162.048093005g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 2.68450
2-Naphthalenol, 1-fluoro- Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
2-Naphthalenol, 1-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000979-250mg |
1-Fluoro-2-hydroxynaphthalene |
51417-63-1 | 98% | 250mg |
$727.60 | 2023-09-01 | |
| Alichem | A219000979-500mg |
1-Fluoro-2-hydroxynaphthalene |
51417-63-1 | 98% | 500mg |
$1058.40 | 2023-09-01 | |
| Alichem | A219000979-1g |
1-Fluoro-2-hydroxynaphthalene |
51417-63-1 | 98% | 1g |
$1836.65 | 2023-09-01 | |
| A2B Chem LLC | AG27560-50mg |
1-Fluoronaphthalen-2-ol |
51417-63-1 | 95% | 50mg |
$187.00 | 2024-04-19 | |
| A2B Chem LLC | AG27560-100mg |
1-Fluoronaphthalen-2-ol |
51417-63-1 | 95% | 100mg |
$261.00 | 2024-04-19 | |
| A2B Chem LLC | AG27560-250mg |
1-Fluoronaphthalen-2-ol |
51417-63-1 | 95% | 250mg |
$359.00 | 2024-04-19 | |
| A2B Chem LLC | AG27560-500mg |
1-Fluoronaphthalen-2-ol |
51417-63-1 | 95% | 500mg |
$543.00 | 2024-04-19 | |
| A2B Chem LLC | AG27560-1g |
1-Fluoronaphthalen-2-ol |
51417-63-1 | 95% | 1g |
$686.00 | 2024-04-19 | |
| A2B Chem LLC | AG27560-2.5g |
1-Fluoronaphthalen-2-ol |
51417-63-1 | 95% | 2.5g |
$1403.00 | 2024-04-19 | |
| A2B Chem LLC | AG27560-5g |
1-Fluoronaphthalen-2-ol |
51417-63-1 | 95% | 5g |
$2738.00 | 2024-04-19 |
2-Naphthalenol, 1-fluoro- Suppliers
2-Naphthalenol, 1-fluoro- Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-Naphthalenol, 1-fluoro-
Introduction to 2-Naphthalenol, 1-fluoro- (CAS No. 51417-63-1)
2-Naphthalenol, 1-fluoro-, identified by the Chemical Abstracts Service Number (CAS No.) 51417-63-1, is a fluorinated derivative of naphthalenol, a compound of significant interest in the field of pharmaceutical and chemical research. This molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a fluorine atom at the 1-position of the naphthalene ring introduces distinct electronic and steric effects, making it a valuable scaffold for designing novel bioactive molecules.
The chemical structure of 2-Naphthalenol, 1-fluoro- consists of a naphthalene core substituted with a hydroxyl group at the 2-position and a fluorine atom at the 1-position. This arrangement imparts specific characteristics that make it a promising candidate for further exploration in drug discovery. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, thereby affecting its reactivity and interaction with biological targets. Additionally, the hydroxyl group provides a site for hydrogen bonding, which is crucial for molecular recognition processes in biological systems.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. 2-Naphthalenol, 1-fluoro- exemplifies these advantages, making it a compelling subject for investigation. Researchers have been exploring its potential as an intermediate in the synthesis of various pharmacologically active compounds. The ability to modify the naphthalene core at different positions allows for the creation of a diverse array of derivatives with tailored properties.
One of the most intriguing aspects of 2-Naphthalenol, 1-fluoro- is its role in the development of novel therapeutic agents. The fluorine atom's ability to modulate pharmacokinetic and pharmacodynamic properties has been leveraged in the design of drugs targeting various diseases. For instance, studies have shown that fluorinated compounds can exhibit improved lipophilicity and reduced susceptibility to enzymatic degradation, leading to longer half-lives and more efficient drug delivery. This has significant implications for the treatment of conditions such as cancer, inflammation, and infectious diseases.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of 2-Naphthalenol, 1-fluoro- and its derivatives with greater accuracy. Molecular modeling techniques have been employed to simulate interactions between this compound and biological targets, providing insights into its mechanism of action. These simulations have helped identify key structural features that contribute to its bioactivity, guiding the design of more effective analogs. The integration of experimental data with computational predictions has accelerated the discovery process, leading to faster development cycles for new drug candidates.
The synthesis of 2-Naphthalenol, 1-fluoro- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include fluorination reactions on pre-functionalized naphthalene derivatives followed by hydroxylation at the desired position. Advances in synthetic methodologies have made it possible to produce this compound more efficiently and cost-effectively, facilitating its use in both academic research and industrial applications.
Applications of 2-Naphthalenol, 1-fluoro- extend beyond pharmaceuticals into other areas such as materials science and agrochemicals. Its unique chemical properties make it suitable for use as a building block in the synthesis of advanced materials with specialized functions. Additionally, fluorinated compounds are often employed in agrochemical formulations due to their enhanced stability and efficacy against pests and pathogens.
The future prospects for 2-Naphthalenol, 1-fluoro- are promising, with ongoing research aimed at uncovering new applications and improving existing ones. As our understanding of molecular interactions continues to evolve, so too will our ability to harness the potential of this versatile compound. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in realizing these advancements and translating them into tangible benefits for society.
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